molecular formula C10H13F2NO B7866496 3,4-Difluoro-2-isobutoxyaniline

3,4-Difluoro-2-isobutoxyaniline

Cat. No.: B7866496
M. Wt: 201.21 g/mol
InChI Key: UKWRFGCOVKXKRO-UHFFFAOYSA-N
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Description

3,4-Difluoro-2-isobutoxyaniline is an organic compound characterized by the presence of two fluorine atoms and an isobutoxy group attached to an aniline core. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Difluoro-2-isobutoxyaniline typically involves the following steps:

  • Nitration: Aniline is nitrated to produce 3,4-difluoroaniline.

  • Alkylation: The nitro group is reduced to an amine, followed by alkylation with isobutoxy groups to yield the final product.

Industrial Production Methods: In an industrial setting, the compound is produced through optimized reaction conditions to ensure high yield and purity. This involves the use of catalysts and controlled reaction environments to facilitate the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 3,4-Difluoro-2-isobutoxyaniline undergoes various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

  • Reduction: Reduction reactions can be performed to convert the compound into its reduced forms.

  • Substitution: Substitution reactions can occur at the aniline nitrogen or the aromatic ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are used.

  • Substitution: Various electrophiles and nucleophiles are employed depending on the desired substitution product.

Major Products Formed:

  • Oxidation Products: Various oxo derivatives, including hydroxyl and carboxyl groups.

  • Reduction Products: Reduced forms of the compound, such as amines.

  • Substitution Products: Substituted derivatives with different functional groups.

Scientific Research Applications

3,4-Difluoro-2-isobutoxyaniline finds applications in several scientific fields:

  • Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.

  • Biology: Investigated for its potential biological activity and interactions with biomolecules.

  • Medicine: Explored for its therapeutic potential in drug development.

  • Industry: Utilized in the production of dyes, pigments, and other chemical products.

Mechanism of Action

The mechanism by which 3,4-Difluoro-2-isobutoxyaniline exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to biological responses. The exact mechanism depends on the context of its application and the specific biological system involved.

Comparison with Similar Compounds

3,4-Difluoro-2-isobutoxyaniline is compared with other similar compounds to highlight its uniqueness:

  • Similar Compounds: Other difluoroanilines, isobutoxyanilines, and related aromatic amines.

  • Uniqueness: The presence of both fluorine atoms and the isobutoxy group gives this compound distinct chemical and physical properties compared to its analogs.

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Properties

IUPAC Name

3,4-difluoro-2-(2-methylpropoxy)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13F2NO/c1-6(2)5-14-10-8(13)4-3-7(11)9(10)12/h3-4,6H,5,13H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKWRFGCOVKXKRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC1=C(C=CC(=C1F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13F2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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